![molecular formula C11H16N2O3S2 B5543739 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5543739.png)
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide
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Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the coupling of sulfonyl chlorides with nitrogen-containing heterocycles, such as piperidine, under controlled conditions. For example, the synthesis of O-substituted derivatives of piperidine sulfonamides can be achieved through dynamic pH control in aqueous media, followed by substitution reactions with electrophiles in the presence of sodium hydride and dimethylformamide (DMF) (Khalid et al., 2013). Similarly, 1,2-cyclic sulfamidates serve as precursors for the synthesis of various sulfonamide derivatives, including piperazines and thiophenes, through regiospecific nucleophilic displacement reactions (Williams et al., 2003).
Scientific Research Applications
Anticancer Potential
- Propanamide Derivatives Synthesis: Research has shown the successful synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which are evaluated as promising anticancer agents. Some synthesized compounds showed strong anticancer activity, highlighting their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).
Hydrogen Bonding and Structural Analysis
- Proton-Transfer Compounds: A study investigated the hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including piperazine. This research contributes to the understanding of structural features and hydrogen-bonding patterns in these compounds (Smith et al., 2011).
Alzheimer’s Disease Treatment
- Alzheimer's Drug Candidates: A series of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole were synthesized to evaluate new drug candidates for Alzheimer’s disease. The compounds were screened for enzyme inhibition activity against acetyl cholinesterase, a target for Alzheimer's treatment (Rehman et al., 2018).
Antimicrobial Activity
Synthesis of 1-Benzhydryl-sulfonyl Piperidine Derivatives
Research includes the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives and their evaluation as antimicrobial agents against pathogens of Lycopersicon esculentum, providing insights into structure-activity relationships (Vinaya et al., 2009).
N-Substituted Acetamide Derivatives for Antibacterial Activity
This study focuses on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores to evaluate their antibacterial potentials. The synthesized compounds showed moderate inhibitor activity against several bacterial strains (Iqbal et al., 2017).
Enzyme Inhibition and Synthesis
- l-Piperazine-2-carboxylic Acid Derived N-Formamide: This research developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts, which showed high isolated yields and enantioselectivities for a broad range of substrates. This study aids in the understanding of the structure-activity relationship in enzyme catalysis (Wang et al., 2006).
properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-8-3-2-4-13(6-8)18(15,16)9-5-10(11(12)14)17-7-9/h5,7-8H,2-4,6H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUALYWBYJJIEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678327 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide |
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